3-Amino-1-(2-methoxyphenyl)pyrrolidin-2-one
Overview
Description
3-Amino-1-(2-methoxyphenyl)pyrrolidin-2-one is a chemical compound with significant potential in various scientific and industrial applications. This compound features a pyrrolidin-2-one ring, a 2-methoxyphenyl group, and an amino group, making it a versatile molecule in organic synthesis and research.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-methoxyphenylacetic acid and involves multiple steps to introduce the pyrrolidin-2-one ring and the amino group.
Reaction Conditions: The reactions often require strong bases, such as lithium diisopropylamide (LDA), and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is produced in batches using reactors that allow precise control over reaction conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reagents are iron powder and hydrochloric acid (HCl).
Substitution: Reagents like hydrobromic acid (HBr) are used for substitution reactions.
Major Products Formed:
Oxidation Products: Nitro derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Bromo derivatives.
Mechanism of Action
Target of action
Compounds with a pyrrolidine ring are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of action
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, have been described in the literature . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical pathways
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation and ipso-oxidation .
Result of action
The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Biochemical Analysis
Biochemical Properties
3-Amino-1-(2-methoxyphenyl)pyrrolidin-2-one plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, this compound can bind to specific proteins, altering their function and activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic flux and metabolite levels . The interactions of this compound with these biomolecules are essential for understanding its biochemical properties and potential therapeutic applications.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in cell function. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins . These cellular effects are crucial for understanding the compound’s potential therapeutic benefits and mechanisms of action.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules at the molecular level. This compound can bind to specific enzymes, either inhibiting or activating their activity . For example, it may inhibit the activity of cytochrome P450 enzymes, leading to changes in drug metabolism and detoxification processes . Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis. These molecular interactions are essential for understanding how this compound exerts its effects and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light or heat . Additionally, long-term exposure to this compound can lead to changes in cellular function, such as alterations in gene expression and metabolic activity. These temporal effects are important for understanding the compound’s stability and potential long-term effects in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can have beneficial effects, such as anti-inflammatory and anticancer activities . Higher doses may lead to toxic or adverse effects, such as liver and kidney damage . It is essential to determine the optimal dosage of this compound to maximize its therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its pharmacokinetics and therapeutic potential . This compound can be transported across cell membranes by specific transporters and binding proteins, which regulate its localization and accumulation within cells . Additionally, this compound can be distributed to various tissues, where it may exert its biological effects. Understanding the transport and distribution of this compound is crucial for predicting its pharmacokinetics and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function within cells . This compound can be targeted to specific compartments or organelles by targeting signals or post-translational modifications . For example, this compound may be localized to the nucleus, where it can interact with DNA and RNA to regulate gene expression. Additionally, this compound may be targeted to the mitochondria, where it can affect cellular metabolism and energy production. Understanding the subcellular localization of this compound is crucial for predicting its biological activity and potential therapeutic applications.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Used in the production of dyes, polymers, and other industrial chemicals.
Comparison with Similar Compounds
3-Amino-1-(3-methoxyphenyl)pyrrolidin-2-one: Similar structure but with a different position of the methoxy group.
3-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one: Another positional isomer with distinct properties.
This compound's versatility and potential make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile open up numerous possibilities for innovation and discovery.
Properties
IUPAC Name |
3-amino-1-(2-methoxyphenyl)pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-10-5-3-2-4-9(10)13-7-6-8(12)11(13)14/h2-5,8H,6-7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPSOLIMBKIINH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCC(C2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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